EC359

Ovarian Cancer STAT3 Signaling LIFR Antagonism

Procure EC359 (CAS 2012591-09-0), a first-in-class LIFR antagonist. Direct LIFR binding (Kd=10.2 nM) blocks STAT3, mTOR, AKT oncogenic signaling. Unlike antibodies or JAK/STAT inhibitors, this orally bioavailable molecule acts upstream, inhibiting multiple LIFR ligands (LIF, CTF1, CNTF, OSM). Validated for mechanistic studies in stemness, ferroptosis, and CAF crosstalk. Superior target specificity confirmed by CRISPR phenocopy.

Molecular Formula C36H38F2O2
Molecular Weight 540.695
CAS No. 2012591-09-0
Cat. No. B2459536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEC359
CAS2012591-09-0
Molecular FormulaC36H38F2O2
Molecular Weight540.695
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)C)C2=CC=C(C=C2)C3CC4(C(CCC4(C(C#C)(F)F)O)C5C3=C6CCC(=O)C=C6CC5)C)C
InChIInChI=1S/C36H38F2O2/c1-6-36(37,38)35(40)16-15-31-29-13-11-26-19-27(39)12-14-28(26)33(29)30(20-34(31,35)5)24-7-9-25(10-8-24)32-22(3)17-21(2)18-23(32)4/h1,7-10,17-19,29-31,40H,11-16,20H2,2-5H3/t29-,30+,31-,34-,35-/m0/s1
InChIKeyAHHXLJGAODIDAX-WQQPUSSASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

EC359 (CAS 2012591-09-0): First-in-Class Orally Active LIFR Inhibitor for Targeted Cancer Research


EC359 (CAS 2012591-09-0) is a rationally designed, first-in-class small-molecule inhibitor of Leukemia Inhibitory Factor Receptor (LIFR) [1]. It directly binds LIFR with a dissociation constant (Kd) of 10.2 nM, effectively blocking the interaction between LIF and LIFR, thereby attenuating downstream oncogenic signaling pathways including STAT3, mTOR, and AKT . The compound exhibits oral bioavailability and in vivo stability, with a molecular weight of 540.68 and formula C36H38F2O2 .

Why Generic LIFR Pathway Inhibition Strategies Cannot Substitute for EC359 in Research Applications


Substituting EC359 with alternative LIFR pathway intervention strategies—such as anti-LIF antibodies or downstream JAK/STAT inhibitors—fails to recapitulate the compound‘s mechanistic and functional profile. EC359 acts as a direct competitive antagonist at the LIF/LIFR interface, blocking signal initiation by multiple LIFR ligands including LIF, CTF1, CNTF, and OSM, whereas antibodies show ligand-specific or partial blockade, and JAK/STAT inhibitors act downstream without addressing receptor-proximal signaling redundancy [1]. Direct comparative studies have demonstrated that EC359 more effectively blocks LIFR signaling than anti-LIF antibody approaches, and that its combination with STAT3 or JAK inhibitors produces additive rather than redundant effects, indicating distinct mechanistic contributions that cannot be achieved through single-agent downstream pathway inhibition [2]. Furthermore, EC359 possesses oral bioavailability and demonstrated in vivo stability, attributes not shared by antibody-based reagents, which require parenteral administration and may exhibit immunogenicity in preclinical models [3].

EC359 Quantitative Comparative Evidence: Differentiated Activity Versus Alternative LIFR Pathway Intervention Strategies


EC359 Demonstrates Superior Blockade of LIFR-Driven STAT3 Activation Compared to Anti-LIF Antibody

In a head-to-head comparison using SKOV3 ovarian cancer cells stably expressing a STAT3-luciferase reporter, EC359 (100 nM) produced significantly greater suppression of LIF-induced STAT3 activation compared to an anti-LIF antibody (100 ng/mL) [1]. The study further demonstrated that the combination of EC359 with either STAT3 inhibitor NSC-74859 or JAK inhibitor Ruxolitinib produced additive anti-proliferative effects in ES2 cells, confirming that EC359 acts through a distinct mechanism not redundantly covered by downstream pathway inhibitors [2].

Ovarian Cancer STAT3 Signaling LIFR Antagonism

EC359 Exhibits Potent Antiproliferative Activity in Endometrial Cancer with IC50 Values of 20–100 nM

Treatment of established and primary patient-derived endometrial cancer (EC) cells with EC359 resulted in a reduction of cell viability with an IC50 in the range of 20–100 nM and induction of apoptosis [1]. This potency was validated across both established EC cell lines and primary patient-derived cells, with concomitant reduction in cancer stem cell spheroid formation and decreased expression of stemness markers SOX2, OCT4, NANOG, and Axin2 [2]. In vivo, EC359 treatment significantly reduced the growth of EC patient-derived explants ex vivo, cell line-derived xenografts, and patient-derived xenografts [3].

Endometrial Cancer Antiproliferative Activity Patient-Derived Models

EC359 Enhances Gemcitabine Efficacy in Pancreatic Cancer: 90% Tumor Burden Reduction Versus Control

In a cancer cell and cancer-associated fibroblast (CAF) co-implantation model of pancreatic ductal adenocarcinoma (PDAC), EC359 reduced tumor burden by 90% compared to controls and by 55% compared to gemcitabine alone [1]. RNA-seq analysis revealed that EC359 treatment significantly altered extracellular matrix components, stemness pathways, microtubule assembly, and immune response gene signatures, indicating simultaneous targeting of cancer cell-intrinsic and stroma-mediated mechanisms [2]. In an autochthonous murine PDAC model, EC359 enhanced the therapeutic efficacy of gemcitabine and nab-paclitaxel, accompanied by increased dendritic cell infiltration and reduced T-regulatory cells [3].

Pancreatic Ductal Adenocarcinoma Combination Therapy Tumor Microenvironment

EC359 Induces Ferroptosis-Mediated Cell Death in Inflammatory Breast Cancer Distinct from Apoptosis-Only Mechanisms

In inflammatory breast cancer (IBC) models, pharmacological inhibition of LIFR with EC359 effectively reduced cell survival and clonogenic capacity, with treatment of cells with the ferroptosis inhibitor Fer-1 negating the capacity of EC359 to induce apoptosis [1]. Mechanistic investigations demonstrated that EC359 predominantly triggered ferroptosis by inhibiting the glutathione antioxidant defense system through downregulation of Glutathione peroxidase 4 (GPX4) levels [2]. In vivo, EC359 (5 mg/kg/day) was effective in reducing the growth of IBC KPL4 xenograft tumors [3].

Inflammatory Breast Cancer Ferroptosis GPX4

EC359 Maintains Potent Antiproliferative Activity Across TNBC Cell Lines (IC50 10–50 nM) and Blocks Multiple LIFR Ligands

In triple-negative breast cancer (TNBC) models, EC359 exhibited anti-proliferative effects with IC50 values in the range of 10–50 nM across multiple TNBC cell lines, dependent on LIF and LIFR expression [1]. EC359 attenuated the activation of LIF/LIFR-driven pathways including STAT3, mTOR, and AKT, and was also effective in blocking signaling by other LIFR ligands—CTF1, CNTF, and OSM—that interact at the LIF/LIFR interface [2]. In vivo, EC359 significantly reduced tumor progression in TNBC xenografts and patient-derived xenografts (PDX), with demonstrated oral bioavailability and in vivo stability [3].

Triple-Negative Breast Cancer LIFR Signaling Oral Bioavailability

EC359: Validated Research Application Scenarios Based on Quantitative Comparative Evidence


Investigating LIFR-Mediated Chemoresistance and Stromal Crosstalk in Pancreatic Cancer

Based on evidence that EC359 combination therapy reduced tumor burden by 90% versus control and 55% versus gemcitabine alone in PDAC co-implantation models [1], researchers should prioritize EC359 for studies examining how LIFR inhibition modulates cancer-associated fibroblast (CAF) crosstalk, extracellular matrix remodeling, and immune microenvironment composition in stroma-rich tumors. The compound‘s demonstrated enhancement of dendritic cell infiltration and reduction of T-regulatory cells supports its use in immuno-oncology combination studies with standard-of-care chemotherapies [2].

Elucidating LIFR-Dependent Stemness and Therapy Resistance in Endometrial Cancer

With an established IC50 range of 20–100 nM in patient-derived endometrial cancer cells and demonstrated reduction of cancer stem cell markers SOX2, OCT4, NANOG, and Axin2 [3], EC359 is optimally suited for mechanistic studies investigating LIFR-driven stemness maintenance and therapy resistance in endometrial cancer. The availability of genetic validation data (CRISPR LIFR knockout phenocopy) provides a robust benchmark for on-target specificity assessment [4].

Exploring Ferroptosis Induction as a Therapeutic Vulnerability in Apoptosis-Resistant Cancers

Given that EC359-induced cell death is rescued by ferroptosis inhibitor Fer-1 and mechanistically linked to GPX4 downregulation [5], researchers should utilize EC359 to investigate ferroptosis as an alternative cell death pathway in cancers with documented apoptosis resistance. This application is particularly relevant for inflammatory breast cancer and other LIFR-expressing malignancies where glutathione antioxidant defense system inhibition represents a tractable vulnerability [6].

Comparing Upstream LIFR Antagonism Versus Downstream JAK/STAT Inhibition in TNBC Models

For studies requiring differentiation between receptor-level blockade and downstream pathway inhibition, EC359 provides a defined tool with demonstrated additive effects when combined with STAT3 inhibitor NSC-74859 or JAK inhibitor Ruxolitinib [7]. The compound‘s ability to block multiple LIFR ligands (LIF, CTF1, CNTF, OSM) [8] and its oral bioavailability enable versatile experimental designs, including chronic dosing regimens in TNBC xenograft and PDX models [9].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for EC359

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.